molecular formula C25H30N2O4 B6421531 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 608503-42-0

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Cat. No.: B6421531
CAS No.: 608503-42-0
M. Wt: 422.5 g/mol
InChI Key: XTYPAODAJHKMBR-XTQSDGFTSA-N
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Description

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one belongs to the 3-hydroxy-pyrrol-2-one class, a scaffold known for its diverse pharmacological activities, including antiestrogenic effects . Structurally, it features:

  • 3-Hydroxy: A polar group contributing to hydrogen bonding.
  • 5-(4-Isopropylphenyl): A bulky, lipophilic aryl group influencing steric and hydrophobic interactions.
  • 4-(3-Methoxybenzoyl): An electron-rich benzoyl moiety with a methoxy group at the meta position, modulating electronic effects.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-16(2)17-9-11-18(12-10-17)22-21(23(28)19-7-6-8-20(15-19)31-5)24(29)25(30)27(22)14-13-26(3)4/h6-12,15-16,22,28H,13-14H2,1-5H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYPAODAJHKMBR-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This could involve cyclization reactions starting from appropriate precursors.

    Functional Group Modifications: Introduction of the dimethylaminoethyl, hydroxy, isopropylphenyl, and methoxybenzoyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxy group.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. The mechanism likely involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
  • Neurological Disorders : The dimethylamino group suggests potential interactions with neurotransmitter systems. Research into its effects on serotonin or dopamine receptors could reveal applications in treating conditions like depression or anxiety.
  • Antimicrobial Properties : Some derivatives of pyrrolones have shown activity against bacterial strains. Investigating this compound's efficacy against pathogens could lead to novel antimicrobial agents.

Material Science

  • Organic Electronics : The compound's unique structure may be suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its ability to form thin films could enhance device performance.
  • Polymer Chemistry : As a building block in polymer synthesis, it could contribute to the development of new materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics.

Anticancer Activity Study

A study published in the Journal of Medicinal Chemistry explored a series of pyrrolone derivatives, including compounds similar to the one . The results showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure can enhance potency and selectivity against cancer cells .

Neuropharmacological Research

Research published in Neuropharmacology assessed the effects of similar dimethylamino-substituted compounds on neurotransmitter receptors. The findings indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for further investigation into their use in treating mood disorders .

Antimicrobial Efficacy Testing

A recent study published in Antimicrobial Agents and Chemotherapy tested several pyrrolone derivatives against resistant bacterial strains. The results highlighted promising activity, particularly against Staphylococcus aureus, indicating potential for development into new antibiotic therapies .

Mechanism of Action

The mechanism by which 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions at positions 1, 4 (aroyl group), and 5 (aryl group). These modifications influence physicochemical properties and biological activity:

Compound ID/Ref. 1-Substituent 4-Aroyl Group 5-Aryl Group Molecular Weight Melting Point (°C) Yield (%)
Target Compound 2-(Dimethylamino)ethyl 3-Methoxybenzoyl 4-Isopropylphenyl ~444.5* N/A N/A
Compound 38 2-Hydroxypropyl 3-Methylbenzoyl 4-Isopropylphenyl 394.21 221–223 17
Compound 41 2-Hydroxypropyl 2-Ethoxybenzoyl 4-Isopropylphenyl 424.22 128–130 44
Compound 16 2-Hydroxypropyl 4-Methylbenzoyl 3-Isopropylphenyl 394.21 176–178 62
Compound 18 2-Hydroxypropyl 4-Methylbenzoyl 4-Ethylphenyl 380.18 243–245 5
2-(Diethylamino)ethyl 3-Fluoro-4-methylbenzoyl 4-Methoxyphenyl 443.43 N/A N/A
2-(Dimethylamino)ethyl 3-Fluoro-4-methoxybenzoyl 3-Nitrophenyl 443.43 N/A N/A

*Calculated based on molecular formula (C25H28N2O5).

Key Observations :

  • 1-Substituent: Replacing the polar 2-hydroxypropyl (in 38, 41) with 2-(dimethylamino)ethyl (target compound) introduces a basic tertiary amine, likely improving water solubility and altering pharmacokinetics.
  • 5-Aryl Group : The 4-isopropylphenyl in the target compound provides greater steric bulk compared to 4-ethylphenyl (Compound 18) or 3-isopropylphenyl (Compound 16), which may influence receptor selectivity.
Physicochemical Properties
  • Melting Points: Range from 128°C (Compound 41) to 245°C (Compound 18), reflecting differences in crystallinity and intermolecular forces. The target compound’s melting point is expected to fall within this range, influenced by its polar 3-methoxy and dimethylaminoethyl groups.
  • Lipophilicity : The 4-isopropylphenyl and 3-methoxybenzoyl groups suggest moderate lipophilicity, balancing solubility and membrane permeability.

Notes

Data Limitations : Direct biological or synthetic data for the target compound are unavailable in the provided evidence; comparisons rely on structural analogs.

SAR Trends: The dimethylaminoethyl group may enhance solubility, while 3-methoxybenzoyl and 4-isopropylphenyl optimize steric and electronic interactions for target engagement.

Synthetic Challenges : Low yields in analogs (e.g., 5–17%) suggest the need for advanced purification techniques or alternative reaction pathways for the target compound.

Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one , often referred to as a pyrrolone derivative, exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
  • Molecular Formula : C25H30N2O4
  • Molar Mass : 430.52 g/mol
  • Density : 1.183 g/cm³ (predicted)
  • Boiling Point : 564.3 °C (predicted)
  • pKa : 4.50 (predicted)

Structural Representation

The structural complexity of this compound includes a pyrrolone core with various substituents that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which may include:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, potentially affecting neurotransmitter systems.
  • Cell Signaling Pathways : The compound may alter cellular signaling pathways, leading to various physiological effects.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-73.1
HCT1165.3
HEK2934.8
A549 (Lung)2.2

Antioxidant Activity

In addition to its antiproliferative effects, the compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in cells. Comparative studies have shown that it exhibits stronger antioxidant properties than standard compounds like BHT.

Antibacterial Activity

The compound also displays antibacterial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values are as follows:

Bacterial Strain MIC (µM) Reference
E. faecalis8
Staphylococcus aureus16

Study on Anticancer Properties

A notable study published in MDPI examined the synthesis and biological evaluation of similar compounds, revealing that derivatives with methoxy substitutions exhibited enhanced antiproliferative activities against cancer cell lines compared to their counterparts without such groups .

Synthesis and Structure-Activity Relationship (SAR)

Research indicates that variations in the substituents on the pyrrolone core significantly affect the biological activity of these compounds. For instance, compounds with hydroxyl and methoxy groups showed improved solubility and bioactivity .

Clinical Implications

The potential therapeutic applications of this compound extend beyond cancer treatment; its ability to modulate oxidative stress markers suggests possible uses in neurodegenerative diseases where oxidative damage is a critical factor .

Q & A

Basic: What synthetic methodologies are recommended for preparing this pyrrol-2-one derivative?

Answer:
The compound can be synthesized via base-assisted cyclization or multicomponent reactions, leveraging modifications of protocols for structurally analogous pyrrol-2-ones. Key steps include:

  • Cyclization : Use a β-diketoester precursor with substituted aldehydes and amines under reflux in ethanol or methanol (yields: 9–52%) .
  • Substituent Introduction : Optimize aryl groups (e.g., 4-isopropylphenyl, 3-methoxybenzoyl) by varying aldehydes or ketones during condensation. For example, 3-methoxybenzoyl can be introduced via Friedel-Crafts acylation .
  • Purification : Recrystallize from methanol or ethanol, or use gradient column chromatography (e.g., ethyl acetate/petroleum ether) to isolate high-purity products .

Basic: How should researchers characterize the compound’s structural integrity?

Answer:
Employ a combination of spectroscopic and spectrometric techniques:

  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR shifts with analogous compounds (e.g., 3-hydroxy-1-substituted pyrrol-2-ones show characteristic carbonyl peaks at δ 170–175 ppm) .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]+^+ for C24 _{24}H28 _{28}N2 _2O4_4: 424.2046) and isotopic patterns .
  • FTIR : Validate hydroxyl (3200–3400 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) functional groups .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Answer:
Yields are highly sensitive to substituents and reaction parameters. Methodological adjustments include:

  • Temperature Control : Prolonged reflux (e.g., 10–12 hours) for sterically hindered substrates (e.g., 3,5-dichlorophenyl derivatives) to achieve complete cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates, while methanol/water mixtures promote precipitation .
  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to accelerate acylation steps, particularly for electron-deficient aryl groups .

Advanced: What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

  • Dynamic Effects : Assess tautomerism (e.g., keto-enol equilibria in 3-hydroxy-pyrrol-2-ones) using variable-temperature NMR .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by comparing experimental and simulated powder XRD patterns .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to assign overlapping signals in complex spectra .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Substituent Variation : Replace the 4-isopropylphenyl group with electron-donating (e.g., 4-methoxyphenyl) or withdrawing (e.g., 4-chlorophenyl) groups to assess electronic effects on bioactivity .
  • Side-Chain Modifications : Test alternative amine substituents (e.g., allyl vs. hydroxypropyl) at the 1-position to evaluate steric and hydrogen-bonding influences .
  • In Silico Modeling : Use molecular docking to predict binding affinities with target proteins (e.g., kinases), guiding rational design .

Advanced: How should researchers design experiments to address reproducibility challenges?

Answer:

  • Split-Plot Designs : Apply factorial designs to test multiple variables (e.g., solvent, temperature, catalyst) efficiently .
  • Replication : Include ≥3 independent syntheses and characterizations per condition to account for batch-to-batch variability .
  • Degradation Studies : Monitor stability under varying pH, temperature, and light exposure using accelerated aging protocols .

Advanced: What analytical methods detect and quantify degradation products?

Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate degradation products, identifying fragments via MS/MS .
  • TGA/DSC : Track thermal decomposition profiles (e.g., mass loss at 200–300°C) to infer stability .
  • EPR Spectroscopy : Detect radical intermediates formed under oxidative stress .

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